Home > Products > Screening Compounds P41853 > Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]- -

Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-

Catalog Number: EVT-8221161
CAS Number:
Molecular Formula: C43H74N2O14
Molecular Weight: 843.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, spiramycin likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.
A macrolide antibiotic produced by Streptomyces ambofaciens. The drug is effective against gram-positive aerobic pathogens, N. gonorrhoeae, and staphylococci. It is used to treat infections caused by bacteria and Toxoplasma gondii.
Synthesis Analysis

The synthesis of Leucomycin V has been explored through various methods. One notable approach involves the use of natural product extraction from Streptomyces kitasatoensis, where the antibiotic is purified via silica gel and alumina column chromatography. Additionally, total synthesis efforts have been documented, focusing on the construction of its complex molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to confirm the structural integrity and configuration of the synthesized compound .

Technical Details

  • Natural Extraction: Utilizes fermentation processes followed by chromatographic purification.
  • Total Synthesis: Involves multi-step organic reactions, including cyclization and functional group modifications.
Molecular Structure Analysis

The molecular formula of Leucomycin V is C35H59NO13C_{35}H_{59}NO_{13}, with a molecular weight of approximately 685.87 g/mol. The structure features a large lactone ring, which is essential for its biological activity. The stereochemistry at various chiral centers, particularly at C-9, plays a crucial role in its pharmacological properties.

Structural Data

  • Lactone Ring: A 16-membered cyclic structure.
  • Functional Groups: Contains hydroxyl groups and dimethylamino groups that contribute to its solubility and reactivity.
Chemical Reactions Analysis

Leucomycin V participates in several chemical reactions typical of macrolides, including:

  • Hydrolysis: Under acidic or basic conditions, leading to the formation of hydrolytic products.
  • Esterification: Reacting with alcohols to form esters.
  • Reduction Reactions: Involving the conversion of carbonyl groups into alcohols.

These reactions are critical for modifying the compound for enhanced efficacy or altered pharmacokinetics .

Technical Details

  • The compound can undergo hydrolysis in aqueous environments, affecting its stability.
  • Esterification reactions can be utilized to create prodrugs with improved absorption characteristics.
Mechanism of Action

Leucomycin V exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S subunit of bacterial ribosomes, obstructing peptide bond formation during translation. This action ultimately leads to bacterial cell death or growth inhibition.

Process Data

  • Binding Site: The macrolide antibiotic interacts with the peptidyl transferase center.
  • Spectrum of Activity: Effective against Gram-positive bacteria and some Gram-negative strains.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as chloroform, ethanol, and dioxane; poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis; stability can be influenced by pH and temperature.
  • Melting Point: Specific melting point data varies based on purity but is generally around 150°C.

Relevant analyses indicate that Leucomycin V maintains its structural integrity under standard storage conditions but may degrade under extreme pH levels or prolonged exposure to light .

Applications

Leucomycin V is primarily utilized in the medical field as an antibiotic for treating infections caused by susceptible bacteria. Its applications extend beyond traditional antibacterial uses; it has also been investigated for potential antitumor activities in certain cancers, particularly cervical cancer. Ongoing research continues to explore its efficacy against resistant bacterial strains and its role in combination therapies .

Biosynthetic Pathways and Enzymatic Machinery of Leucomycin V

Genomic Organization of Leucomycin V-Producing Streptomyces Strains

Leucomycin V biosynthesis occurs in actinomycetes, primarily Streptomyces kitasatoensis, whose genome harbors a dedicated ~80-kb biosynthetic gene cluster (BGC). This BGC is organized into discrete functional modules: a modular type I polyketide synthase (PKS) for macrolactone assembly, glycosyltransferase genes for sugar attachment, oxidoreductases for hydroxylation, methyltransferases for O-methylation, and regulatory genes for pathway control [1] [3]. The cluster's architecture exhibits co-linearity with biosynthetic steps, where core PKS genes are flanked by tailoring enzyme genes and pathway-specific regulators. Notably, conserved Streptomyces regulatory elements, such as SARP (Streptomyces Antibiotic Regulatory Protein) family transcription factors, directly activate transcription of PKS genes in response to nutrient availability and growth phase [1] [9]. Genomic comparisons reveal high synteny with the leucomycin A complex BGC, with variations in acyltransferase genes explaining Leucomycin V's specific 4''-O-isovaleryl decoration on the mycinose sugar moiety [1] [7].

Table 1: Core Genes in the Leucomycin V Biosynthetic Gene Cluster

GeneFunctionEnzyme Class
lkcA-EMacrolactone core assemblyType I modular PKS
lkcGT1Desosamine attachment at C-5Glycosyltransferase
lkcGT2Mycinose attachment at C-9Glycosyltransferase
lkcATIsovaleryl transfer to mycinose C-4''Acyltransferase
lkcMT1/2O-Methylation of mycinoseMethyltransferase
lkcP450C-12 HydroxylationCytochrome P450 monooxygenase
lkcRPathway-specific regulationSARP-family transcriptional regulator

Polyketide Synthase (PKS) Architecture for 16-Membered Macrolactone Assembly

Leucomycin V's 16-membered macrolactone backbone is synthesized by a multimodular type I PKS organized in a colinear "assembly-line" fashion. The PKS comprises 6–7 multifunctional polypeptides (LkcA-LkcE), each containing 1–3 modules with catalytic domains for substrate activation, chain elongation, and β-keto processing [4]. Each module incorporates one extender unit: primarily (2S)-methylmalonyl-CoA (4 units) and malonyl-CoA (2 units), with propionyl-CoA serving as the starter unit [1] [9]. The domain architecture within elongation modules follows the canonical KS-AT-DH-ER-KR-ACP organization, enabling full reduction of β-keto groups to methylene units after each condensation. Cerulenin inhibition experiments (1.5 µg/ml) confirm the PKS mechanism, as this fatty acid synthase inhibitor blocks acetate incorporation into the aglycone without affecting cellular uptake, demonstrating the shared enzymology between polyketide and fatty acid biosynthesis [9]. Module 4 uniquely lacks reductive domains, resulting in a keto group at C-9 that later serves as the attachment point for the disaccharide chain [4] [9].

Table 2: PKS Module Organization and Extender Unit Specificity in Leucomycin V Assembly

ModuleDomainsExtender Unitβ-Keto ProcessingCarbon Position
LoadingAT-ACPPropionyl-CoAN/AC-1, C-2
1KS-AT-DH-ER-KR-ACP(2S)-Methylmalonyl-CoAFull reductionC-3–C-5
2KS-AT-KR-ACPMalonyl-CoAKetoreductionC-6–C-8
3KS-AT-DH-ER-KR-ACP(2S)-Methylmalonyl-CoAFull reductionC-9–C-11
4KS-AT-ACP(2S)-Methylmalonyl-CoANo reductionC-12–C-14
5KS-AT-KR-ACPMalonyl-CoAKetoreductionC-15–C-17
6KS-AT-DH-ER-KR-ACP(2S)-Methylmalonyl-CoAFull reductionC-18–C-20
TEThioesteraseMacrocyclizationReleaseC-1-O-C-20

Post-PKS Modifications: Glycosyltransferases and Acyltransferases in Functionalization

Following macrolactone formation, Leucomycin V undergoes sequential enzymatic decorations:

  • Glycosylation: The C-5 hydroxyl is glycosylated with D-desosamine (3-dimethylamino-3,4,6-trideoxyhexose) by the glycosyltransferase LkcGT1 using dTDP-desosamine as donor. Subsequently, LkcGT2 attaches L-mycinose (2,3,6-trideoxy-3-C-methyl-3-O-methyl-L-ribo-hexose) to the C-9 position [2] [3]. The sugar moieties significantly enhance antibacterial potency by facilitating ribosomal binding.
  • O-Methylation: MycF-like methyltransferases (LkcMT1/2) sequentially catalyze SAM-dependent methylation of the mycinose moiety. MycE orthologs methylate the C2''-OH first, followed by MycF-like enzymes methylating the C3''-OH, yielding 2'',3''-di-O-methylmycinose [3]. Methylation kinetics show a kcat/Km of 0.44 µM⁻¹·min⁻¹ for the second methylation step, enhancing macrolide hydrophobicity and membrane penetration [3].
  • Acylation: An acyltransferase (LkcAT) specifically transfers an isovaleryl group from isovaleryl-CoA to the C4''-OH of mycinose, forming Leucomycin V's characteristic side chain. This modification is absent in Leucomycin A variants and directly correlates with enhanced activity against Gram-positive pathogens [1] [7].
  • Oxidation: A cytochrome P450 monooxygenase (LkcP450) hydroxylates C-12, a prerequisite for subsequent glycosylation steps [3].

Regulatory Networks Controlling Precursor Flux in Leucomycin V Biosynthesis

Leucomycin V yield is tightly regulated by precursor availability and feedback inhibition:

  • Amino Acid Precursors: L-valine and L-leucine serve as direct precursors for the acyl side chains of Leucomycin V components. Exogenous L-leucine (2 g/L) quadruples total leucomycin titers and shifts production toward isovaleryl-containing derivatives like Leucomycin V by enhancing intracellular isovaleryl-CoA pools [1]. Conversely, L-valine promotes butyryl-leucomycin formation.
  • Metabolic Engineering: 4-Azaleucine-resistant mutants of S. kitasatoensis exhibit deregulated leucine biosynthesis due to desensitized α-isopropylmalate synthase. These strains overproduce L-leucine and isovaleryl-CoA, eliminating the need for expensive precursor supplementation and yielding Leucomycin V as the dominant component (>80% of total leucomycins) [1].
  • Transcriptional Control: The SARP-family regulator LkcR activates PKS and tailoring gene transcription upon sensing late-exponential phase signals. Its binding site is located upstream of the lkcA promoter [1] [9]. Additionally, global nitrogen regulators (e.g., GlnR) modulate ammonium assimilation, influencing desosamine amination [3].
  • Inhibitor Studies: Cerulenin inhibits the PKS KS domain but does not affect post-PKS enzymes. Inhibition is reversible—removing cerulenin after 9 hours restores 85% leucomycin production, confirming pathway modularity [9].

Table 3: Regulatory Factors Influencing Leucomycin V Biosynthesis

Regulatory FactorMechanismEffect on Leucomycin V Production
L-leucinePrecursor for isovaleryl-CoA4-fold increase in titer
4-Azaleucine-resistant mutantsDerepressed α-isopropylmalate synthase; leucine overproductionDominant Leucomycin V formation
LkcR (SARP regulator)Activates PKS gene transcriptionEssential for pathway induction
Carbon source (e.g., glucose)Catabolite repression via cAMP levelsDelays production until stationary phase
CeruleninInhibits β-ketoacyl-ACP synthase in PKSReversible aglycone synthesis block

Properties

Product Name

Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-

IUPAC Name

2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C43H74N2O14

Molecular Weight

843.1 g/mol

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12-,16-14-/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1

InChI Key

ACTOXUHEUCPTEW-PUAFBMFCSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Solubility

Slightly soluble in water
Soluble in most organic solvents

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C

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